3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole
CAS No.: 1240580-09-9
Cat. No.: VC11701707
Molecular Formula: C9H5Br2F2N3
Molecular Weight: 352.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240580-09-9 |
|---|---|
| Molecular Formula | C9H5Br2F2N3 |
| Molecular Weight | 352.96 g/mol |
| IUPAC Name | 3,5-dibromo-1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)3-7(5)13/h1-3H,4H2 |
| Standard InChI Key | QJEBHPOJKPLCAX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br |
| Canonical SMILES | C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole ring substituted with bromine atoms at the 3 and 5 positions. The 1-position is functionalized with a (2,4-difluorophenyl)methyl group, introducing steric bulk and electronic effects from fluorine atoms. The InChIKey QJEBHPOJKPLCAX-UHFFFAOYSA-N and SMILES C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br provide unambiguous representations of its connectivity.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.96 g/mol |
| IUPAC Name | 3,5-dibromo-1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole |
| CAS Number | 1240580-09-9 |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The absence of hydrogen bond donors and moderate lipophilicity () suggest favorable membrane permeability, a critical attribute for bioactive molecules.
Synthesis and Structural Optimization
General Synthetic Strategies
While explicit synthetic protocols for this compound remain undisclosed in public literature, its preparation likely involves sequential halogenation and alkylation steps. A plausible route begins with the preparation of 1,2,4-triazole, followed by bromination at positions 3 and 5 using brominating agents like or . Subsequent alkylation with 2,4-difluorobenzyl bromide introduces the aromatic substituent .
Critical Reaction Considerations
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Halogenation Selectivity: Achieving dibromination at the 3 and 5 positions requires careful control of stoichiometry and temperature to avoid over-bromination.
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Alkylation Efficiency: The use of phase-transfer catalysts or polar aprotic solvents (e.g., DMF) may enhance the yield of the benzylation step.
Comparative analysis with the structurally analogous 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole (CAS No. 1240566-57-7) reveals that minor variations in fluorine substitution patterns significantly alter reactivity and biological activity.
Biological Activities and Mechanistic Insights
Anticancer Screening
Preliminary in vitro assays on related dibromotriazoles demonstrate moderate cytotoxicity against human cancer cell lines (e.g., IC = 12–18 μM in MCF-7 breast cancer cells) . The bromine atoms may facilitate DNA intercalation or topoisomerase inhibition, though mechanistic validation is required.
Table 2: Comparative Bioactivity of Halogenated Triazoles
| Compound | Antifungal Activity (MIC, μg/mL) | Cytotoxicity (IC, μM) |
|---|---|---|
| 3,5-Dibromo-1-[(2,4-DFPM)-1,2,4-triazole] | Not reported | Not reported |
| Fluconazole | 0.5–2.0 | >100 |
| 5-Bromo-1-benzyl-1,2,4-triazole | 4.8 | 22.4 |
Data adapted from Khan et al. (2013) . DFPM: difluorophenylmethyl.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s halogen-rich structure positions it as a versatile building block for synthesizing kinase inhibitors and antimicrobial agents. For example, triazole-bromine motifs are prevalent in Bruton’s tyrosine kinase (BTK) inhibitors like ibrutinib .
Materials Science
In corrosion inhibition studies, triazole derivatives form protective films on metal surfaces by adsorbing via lone electron pairs on nitrogen atoms. Electrochemical impedance spectroscopy (EIS) data for similar compounds show inhibition efficiencies exceeding 85% in acidic environments .
Future Directions and Challenges
Unresolved Questions
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Synthetic Scalability: Current methods lack details on yields and purification protocols, hindering large-scale production.
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Target Identification: High-throughput screening is needed to map its interactions with biological targets.
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Toxicological Profiling: No data exist on its acute or chronic toxicity, necessitating OECD guideline-compliant assays.
Computational Modeling Opportunities
Density functional theory (DFT) calculations could predict its reactivity in nucleophilic aromatic substitution, while molecular docking may elucidate binding modes with fungal CYP51.
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